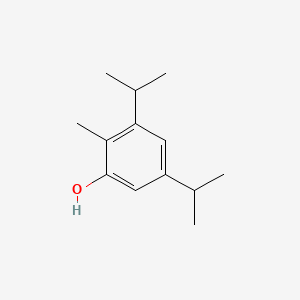

2-Methyl-3,5-diisopropylphenol

Description

Contextualization within Aromatic Organic Chemistry

Phenols, compounds where a hydroxyl group is directly bonded to an aromatic ring, are a cornerstone of aromatic organic chemistry. libguides.com Their chemical behavior is distinct from that of alcohols due to the interaction between the hydroxyl group and the aromatic system. libguides.com The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, meaning it increases the reactivity of the ring towards electrophiles and directs incoming substituents to the positions ortho and para to it. numberanalytics.comnumberanalytics.com

Substituted phenols, which have additional functional groups on the aromatic ring, exhibit a wide range of chemical and physical properties influenced by the nature and position of these substituents. numberanalytics.com Electron-donating groups, such as alkyl groups, generally increase the electron density of the aromatic ring. numberanalytics.commdpi.com Conversely, electron-withdrawing groups decrease the electron density. numberanalytics.commdpi.com These electronic effects significantly impact the acidity of the phenolic proton and the reactivity of the aromatic ring in various chemical transformations. libguides.comnumberanalytics.com

Overview of Alkylphenols as a Chemical Class

Alkylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups. researchgate.net They are synthesized through various methods, including the alkylation of phenol with alkenes or methanol (B129727) under acidic catalysis. researchgate.net The physical properties of alkylphenols, such as their solubility in water, are heavily influenced by the size and structure of the alkyl substituents; as the number of carbon atoms in the alkyl chain increases, water solubility decreases significantly. researchgate.net

This class of compounds has found widespread use in numerous industrial applications. They serve as precursors for the synthesis of a variety of products, including surfactants, phenolic resins, polymer additives, and agrochemicals. researchgate.netpanda.orgtoxicfreefuture.orgewg.org Some of the most commercially significant alkylphenols include nonylphenol and octylphenol. panda.org

Specific Focus on Diisopropylphenol Isomers and Methyl-Substituted Phenols

Within the broader category of alkylphenols, diisopropylphenols are a notable subgroup. These compounds feature two isopropyl groups attached to the phenol ring at various positions, leading to several structural isomers. Some well-known isomers include 2,4-diisopropylphenol, 2,5-diisopropylphenol, 2,6-diisopropylphenol (propofol), and 3,5-diisopropylphenol. chemicalbook.comstenutz.eunist.gov The specific arrangement of the bulky isopropyl groups around the phenolic hydroxyl group significantly influences the molecule's steric environment and, consequently, its chemical reactivity and physical properties. chemistryviews.org For instance, the steric hindrance in 2,6-diisopropylphenol affects the reactivity of the hydroxyl group. chemistryviews.org

Methyl-substituted phenols, also known as cresols (monomethylphenols) and xylenols (dimethylphenols), are another important category. google.com The position of the methyl group(s) on the phenol ring affects the compound's properties and reactivity. cdnsciencepub.com For example, a methyl group at the para position (C-4) can influence the site of protonation in superacids. cdnsciencepub.comcdnsciencepub.com The synthesis of various methyl-substituted phenols can be achieved through methods such as the hydrogenolysis of phenol alcohols or the alkylation of cresols with methanol. google.comresearchgate.net

The compound of interest, 2-Methyl-3,5-diisopropylphenol, combines features of both diisopropylphenols and methyl-substituted phenols. Its unique substitution pattern, with a methyl group and two isopropyl groups, creates a specific steric and electronic environment that dictates its chemical behavior.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,5-di(propan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-8(2)11-6-12(9(3)4)10(5)13(14)7-11/h6-9,14H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJNFIIJYVIYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176839 | |

| Record name | 2-Methyl-3,5-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22292-76-8 | |

| Record name | 2-Methyl-3,5-diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022292768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3,5-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 Methyl 3,5 Diisopropylphenol

Electrophilic Aromatic Substitution Reactions of Alkylphenols

The hydroxyl group of phenols is a potent activating group in electrophilic aromatic substitution (SEAr) reactions, directing incoming electrophiles to the ortho and para positions due to the delocalization of electron density into the benzene (B151609) ring. byjus.comwikipedia.org The presence of alkyl groups, such as the methyl and isopropyl groups in 2-Methyl-3,5-diisopropylphenol, further enhances the electron-donating nature of the ring, making it highly susceptible to electrophilic attack. libretexts.orgmsu.edu

However, the positions of these alkyl groups introduce significant steric hindrance, which plays a crucial role in determining the regioselectivity of substitution reactions. In this compound, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para to it (position 4) are of interest. The methyl group at position 2 and an isopropyl group at position 3 already occupy two of these activated sites.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Reaction with nitric acid introduces a nitro group (-NO₂) onto the aromatic ring. For phenols, this reaction can proceed even with dilute nitric acid. byjus.com

Halogenation: Phenols react readily with halogens like bromine and chlorine, often without the need for a Lewis acid catalyst. byjus.com The reaction of phenols with bromine water can lead to polybromination. byjus.com

Sulfonation: Treatment with sulfuric acid results in the addition of a sulfonic acid group (-SO₃H). The reaction conditions can influence the position of substitution. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.org For highly activated rings like phenols, these reactions can sometimes proceed under milder conditions. libretexts.org

Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion with carbon dioxide, typically under pressure, to form a hydroxybenzoic acid. libretexts.org

For this compound, the available positions for electrophilic attack are positions 4 and 6. Steric hindrance from the adjacent isopropyl group at position 5 might influence the accessibility of position 4. Quantum-chemical studies on similar alkylphenols have shown that substitution at the para-position to the hydroxyl group is often favored as it leads to the formation of more stable intermediates. open.ac.uk

Oxidation Pathways and Product Characterization

The phenolic hydroxyl group makes this compound susceptible to oxidation. The presence of bulky alkyl groups at the ortho and para positions creates a sterically hindered phenol (B47542), which influences the nature of the oxidation products. researchgate.net

Oxidation of sterically hindered phenols can proceed through various pathways, often involving the formation of a phenoxy radical as a primary intermediate. researchgate.net The stability and subsequent reactions of this radical are key to the final product distribution.

Common Oxidation Reactions and Products:

Anodic Oxidation: Electrochemical oxidation of 2,6-di-tert-butyl-4-alkylphenols in a buffered medium can lead to the formation of 4-hydroxy-cyclohexa-2,5-dienones in high yields. rsc.org The use of other nucleophiles instead of water can result in a variety of 4-substituted cyclohexa-2,5-dienones. rsc.org

Oxidation with Molecular Oxygen: In polar media, the oxidation of sterically hindered phenols by molecular oxygen exhibits distinct characteristics. researchgate.net

Oxidative Polymerization: Peroxidase-catalyzed oxidation of phenols can lead to the formation of polymers. For instance, the oxidation of 4-hydroxyphenyl benzoate (B1203000) followed by hydrolysis yields poly(hydroquinone). kyoto-u.ac.jp

The oxidation of propofol (B549288) (2,6-diisopropylphenol), a structurally related compound, has been studied extensively. Its metabolism in humans involves hydroxylation to form 2,6-diisopropyl-1,4-quinol, which is then further metabolized. nih.gov This quinol has about one-third the hypnotic activity of propofol. nih.gov

The characterization of oxidation products typically involves techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile oxidation products.

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of isolated products.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the oxidation products.

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered physical, chemical, and biological properties. The primary reactions involving the hydroxyl group are etherification and esterification.

Etherification: This reaction involves the conversion of the phenolic hydroxyl group into an ether linkage (-O-R). A common method is the Williamson ether synthesis, where the phenoxide ion (formed by treating the phenol with a base) reacts with an alkyl halide. For sterically hindered phenols, the choice of reagents and reaction conditions is crucial to achieve good yields. thieme-connect.comthieme-connect.com Amide acetals, such as N,N-dimethylformamide dimethyl acetal, have also been used for the etherification of hindered phenols, offering a method to obtain methyl ethers in high yields. thieme-connect.comresearchgate.net

Esterification: This process transforms the hydroxyl group into an ester (-O-C(=O)R). This is typically achieved by reacting the phenol with a carboxylic acid, acid anhydride, or acyl chloride, often in the presence of a base or an acid catalyst. nih.gov Similar to etherification, the steric hindrance around the hydroxyl group in this compound can affect the reaction rate and yield. nih.gov Specialized methods, such as using amide acetals, can also be employed for the esterification of hindered phenols. thieme-connect.com The esterification of phenolic carboxylic acids can be performed with (C₁-C₃) alcohols in the presence of acidic catalysts under conditions that prevent the simultaneous etherification of the phenolic hydroxyl group. google.com

Protecting groups are often used in multi-step syntheses to temporarily block the reactivity of the phenolic hydroxyl group while other transformations are carried out on the molecule. wikipedia.org

Chemical Stability Studies under Diverse Conditions

The chemical stability of this compound is influenced by environmental factors such as temperature, light, and pH. The diisopropyl groups provide steric hindrance, which can enhance the compound's stability under various conditions. solubilityofthings.com

Thermal Stability: Hindered phenols are known to be effective antioxidants at a wide range of temperatures and can provide protection during melt processing and long-term storage of materials. amfine.com The antioxidant activity of hindered phenols is studied in both bulk oil oxidation and thin-film oxidation conditions. rasayanjournal.co.in

Photochemical Stability: Exposure to light, particularly UV radiation, can lead to the degradation of phenolic compounds. The photodegradation of alkylphenols can be influenced by various factors. For example, the presence of humic acids in aqueous solutions can significantly increase the photodegradation of substituted phenols under UV irradiation. core.ac.uk Photocatalysts like BiVO₄ have been shown to effectively degrade alkylphenols under visible light, with the degradation rate increasing with the length of the alkyl chain. bohrium.comresearchgate.net Studies on propofol (2,6-diisopropylphenol) have investigated its photochemical properties to understand its stability and potential degradation products upon light exposure. researchgate.net

Stability in Different pH Conditions: The phenolic hydroxyl group is weakly acidic and can be deprotonated in alkaline solutions to form a phenoxide ion. The stability of the compound can vary with pH. For instance, the photocatalytic degradation of 4-n-alkylphenols using BiVO₄ was carried out in an alkaline solution (pH ~13). bohrium.com

Investigation of Degradation Pathways and Mechanisms

The degradation of this compound in the environment can occur through various biotic and abiotic pathways. Understanding these pathways is crucial for assessing its environmental fate and persistence.

Biodegradation: Microorganisms play a significant role in the breakdown of alkylphenols. nih.gov The structure of the alkylphenol, particularly the branching of the alkyl chain, can influence its biodegradability. nih.gov

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of alkylphenol ethoxylates initially breaks them down into intermediates like shorter-chain ethoxylates and the corresponding alkylphenol. oup.com Fungi have been shown to be effective in degrading certain alkylphenols, with some strains capable of degrading various isomers. researchgate.net

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microbial degradation of some alkylphenols can occur, often via oxidation of the alpha carbon in the alkyl chain, particularly in the presence of nitrate. nih.gov However, highly branched alkylphenols can be more resistant to anaerobic degradation. nih.gov Stream biofilms can contribute to the attenuation of alkylphenols through both biodegradation and sorption processes. acs.org

Photodegradation: As mentioned in the previous section, photodegradation is a significant abiotic degradation pathway for alkylphenols. rsc.org

Direct Photolysis: UV irradiation can directly photodegrade alkylphenols, although it may not lead to complete mineralization to CO₂. nih.gov The rate of photolysis can be dependent on the initial concentration of the alkylphenol. nih.gov

Photocatalytic Degradation: The use of photocatalysts like BiVO₄ under visible light can significantly enhance the degradation of alkylphenols. bohrium.comresearchgate.net The degradation rate is often faster for more hydrophobic alkylphenols due to greater adsorption on the catalyst surface. researchgate.net The degradation pathway can lead to the formation of various intermediates, such as alkylcatechols and carboxylic acids, with a gradual decrease in the toxicity of the degradation products. bohrium.comrsc.org

The following table summarizes the degradation products of a related compound, 2,2,4-trimethyl-3-pentanone, under radiolysis, which can provide insights into potential degradation fragments.

| Degradation Product | Yield at 30 kGy [mg/L] | Molecular Weight | mM (in 100 mL) | G-value (molecules per 100 eV) |

|---|---|---|---|---|

| 5-methyl-2-hexanone | 7.8 | 114 | 0.007 | 1.5 |

| 2,4-dimethyl-2-pentanol | 12 | 116 | 0.010 | 2.2 |

| 2,4,4-trimethyl-hexane | 7.3 | 128 | 0.006 | 1.2 |

| 2-(1,1-dimethylethyl)-oxirane | 8.6 | 72 | 0.012 | 2.6 |

| 2,2,4-trimethyl-3-pentanone | 31.1 | 128 | 0.024 | 5.2 |

| S,3,3-dimethyl-butanamide | 35.3 | 115 | 0.031 | 6.5 |

| S,1-octen-3-ol | 11.8 | 128 | 0.009 | 2.0 |

| 2,2,4-trimethyl-3-pentanol | 9.1 | 130 | 0.007 | 1.5 |

| 2,2,4-trimethyl-1-pentanol | 5.9 | 130 | 0.005 | 1.0 |

| 2,4,4-trimethyl-1-pentanol | 6.8 | 130 | 0.005 | 1.1 |

| 2,3,3-trimethyl-1-butene | 30 | 98 | 0.031 | 6.7 |

| 2,6-dimethyl-undecane | 8.1 | 184 | 0.004 | 0.9 |

| 2,2,4,4-tetramethyl-octane | 6.2 | 170 | 0.004 | 0.8 |

| 2,2,4,6,6-pentamethyl-heptane | 6.2 | 169 | 0.004 | 0.8 |

| 2,4-dimethyl-1-pentene | 5.8 | 98 | 0.006 | 1.3 |

| 3,6-dimethyl-undecane | 12.2 | 184 | 0.007 | 1.4 |

Data from a study on the radiolysis of 2,2,4-trimethyl-3-pentanone. covra.nl

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 3,5 Diisopropylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-Methyl-3,5-diisopropylphenol provides crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the isopropyl methine and methyl protons, the phenolic hydroxyl proton, and the methyl group attached to the aromatic ring.

The aromatic region of the spectrum is expected to show two singlets, or closely coupled doublets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating effects of the hydroxyl and alkyl groups.

The isopropyl groups give rise to characteristic signals. A septet is anticipated for the methine proton (CH), resulting from coupling with the six equivalent methyl protons. These methyl protons, in turn, appear as a doublet. The integration of these signals confirms the presence of two isopropyl groups.

The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl group attached directly to the aromatic ring will present as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.0 | s (or d) | 2H |

| Phenolic OH | 4.5 - 5.5 | br s | 1H |

| Isopropyl CH | 2.8 - 3.5 | septet | 2H |

| Aromatic CH₃ | 2.1 - 2.4 | s | 3H |

Note: Predicted values are based on typical chemical shift ranges for similar compounds and may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments in this compound. The aromatic region will display signals for the six carbons of the benzene ring. The carbon bearing the hydroxyl group (C-OH) will be shifted significantly downfield due to the electronegativity of the oxygen atom. The carbons substituted with the isopropyl and methyl groups will also have distinct chemical shifts.

The carbons of the isopropyl groups will show two signals: one for the methine carbon and another for the two equivalent methyl carbons. The carbon of the methyl group attached to the ring will also produce a separate signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals. magritek.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 150 - 155 |

| C-isopropyl | 140 - 145 |

| C-methyl | 120 - 125 |

| Aromatic CH | 110 - 120 |

| Isopropyl CH | 30 - 35 |

| Isopropyl CH₃ | 20 - 25 |

Note: Predicted values are based on typical chemical shift ranges for similar compounds and may vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. savemyexams.com It is instrumental in confirming the molecular weight of this compound and provides valuable structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. pharmacyjournal.info This technique is ideal for assessing the purity of a this compound sample and for identifying any trace impurities. The gas chromatogram will show a peak corresponding to the retention time of the compound, and the mass spectrometer will provide a mass spectrum for that peak.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for phenols and alkylbenzenes would be observed. This includes the loss of a methyl group (M-15) and the loss of an isopropyl group (M-43), leading to the formation of stable benzylic or oxonium ions. The base peak in the spectrum is often the most stable fragment ion. For a related compound, 2,5-diisopropylphenol, the top peak in its GC-MS spectrum is observed at m/z 163, likely corresponding to the loss of a methyl group. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. rsc.org This is a critical step in unambiguously confirming the molecular formula of this compound. The high accuracy of HRMS can differentiate between compounds that have the same nominal mass but different elemental formulas.

Selected Reagent Ion-Time-of-Flight Mass Spectrometry (SRI-ToF-MS)

Selected Reagent Ion-Time-of-Flight Mass Spectrometry (SRI-ToF-MS) is a soft ionization technique that can be used for the sensitive and selective detection of volatile organic compounds like phenols. mdpi.comnih.gov In this method, specific reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺) are used to ionize the target analyte through chemical reactions. mdpi.com This often results in less fragmentation compared to electron ionization, leading to a prominent protonated molecule [M+H]⁺. mdpi.com The high mass resolution and accuracy of the time-of-flight (ToF) analyzer further aid in the confident identification of the compound. wikipedia.orgsepsolve.com This technique is particularly useful for real-time analysis and for detecting the compound in complex matrices. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental or calculated IR spectra for this compound could be located. Therefore, a detailed analysis of its functional group vibrations, including the characteristic O-H stretch of the hydroxyl group, C-H stretches of the alkyl groups, and the aromatic C-C bending frequencies, cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information on the UV-Vis absorption maxima (λmax) for this compound, which would provide insights into the electronic transitions within the aromatic system, is not available. The precise wavelengths of absorption are highly dependent on the substitution pattern, which influences the energy levels of the π-orbitals.

Microwave Spectroscopy for Conformational Analysis

A search for microwave spectroscopy studies of this compound returned no findings. This technique would be instrumental in determining the molecule's precise rotational constants, bond lengths, bond angles, and the conformational orientation of the isopropyl and methyl groups relative to the phenol (B47542) ring. Without such studies, a definitive conformational analysis remains elusive.

Computational and Theoretical Chemistry Studies of 2 Methyl 3,5 Diisopropylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scispace.comepfl.ch This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.comepfl.ch DFT calculations, often employing hybrid functionals like B3LYP, provide a balance between computational cost and accuracy, making them suitable for molecules of this size.

For 2-Methyl-3,5-diisopropylphenol, DFT would be used to perform geometry optimization, finding the lowest energy arrangement of its atoms. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is crucial for subsequent calculations of other molecular properties. While specific DFT studies on this compound are not prominent in the literature, extensive research on the closely related anesthetic propofol (B549288) (2,6-diisopropylphenol) demonstrates the power of this method. datapdf.comresearchgate.netresearchgate.net These studies confirm that DFT accurately predicts the molecular geometries, including the orientations of the hydroxyl and bulky isopropyl groups.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and a better electron donor. researchgate.net

For this compound, the electron-donating hydroxyl and alkyl groups attached to the aromatic ring are expected to raise the energy of the HOMO, making the molecule susceptible to electrophilic attack. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for such reactions. Calculations on similar phenolic compounds show that the HOMO is typically localized over the aromatic ring and the oxygen atom, while the LUMO is distributed over the aromatic ring. researchgate.net This indicates that the ring is the primary site for electrophilic reactions, a characteristic feature of phenols.

Table 1: Conceptual Data for Frontier Molecular Orbital (HOMO-LUMO) Analysis This interactive table outlines the key parameters derived from FMO analysis and their implications for molecular reactivity.

| Parameter | Description | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | A higher EHOMO value indicates a greater tendency to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower ELUMO value indicates a greater ability to accept electrons (electrophilicity). |

| ΔE (HOMO-LUMO Gap) | Energy difference between ELUMO and EHOMO. | A smaller gap signifies higher chemical reactivity, lower kinetic stability, and higher polarizability. |

| Global Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | Measures the resistance of a molecule to change its electron distribution. A larger gap corresponds to a harder molecule. |

| Global Softness (S) | The reciprocal of global hardness (1 / η). | Measures the capacity of a molecule to receive electrons. A smaller gap corresponds to a softer molecule. |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. DFT calculations are highly effective in predicting these vibrational frequencies. elixirpublishers.com By calculating the second derivatives of the energy with respect to atomic positions, a full set of vibrational modes and their corresponding frequencies can be obtained.

For a definitive assignment of the experimental spectra, these calculated frequencies are often scaled by an empirical factor to correct for approximations in the computational method and anharmonicity. datapdf.com A study on the related compound 2,6-diisopropylphenol successfully simulated its experimental infrared spectrum by using DFT calculations to identify the contributions of five different stable conformers to the complex O-H stretching region. datapdf.comresearchgate.net This demonstrates that theoretical analysis is indispensable for interpreting the spectra of conformationally flexible molecules. For this compound, a similar approach would be necessary to assign the vibrational modes associated with the hydroxyl group, the isopropyl groups, the methyl group, and the phenyl ring, and to understand how conformational changes affect the observed spectrum.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential. mdpi.commdpi.com

In this compound, the MEP map would be expected to show a region of strong negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as an acidic site. The aromatic ring would show a moderately negative potential (yellow/green), consistent with its ability to participate in electrophilic aromatic substitution. Such maps are invaluable for understanding intermolecular interactions. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)). researchgate.netwiley-vch.de QTAIM partitions a molecule into atomic basins, allowing for the characterization of atomic and bonding properties.

Key to this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its value (ρBCP) and its Laplacian (∇²ρBCP), reveal the nature of the interaction. researchgate.net

Covalent bonds are typically characterized by high ρBCP and a negative Laplacian (∇²ρBCP < 0), indicating a concentration of electron density.

Closed-shell interactions , such as ionic bonds, hydrogen bonds, and van der Waals interactions, show low ρBCP and a positive Laplacian (∇²ρBCP > 0), indicating a depletion of electron density in the internuclear region.

For this compound, QTAIM analysis could be used to precisely characterize the covalent bonds within the phenyl ring and the substituent groups. Furthermore, it could quantify the strength and nature of any intramolecular hydrogen bonds that might exist between the hydroxyl group and the adjacent isopropyl group in certain conformations.

Conformational Landscape Analysis and Potential Energy Surfaces

Due to the rotational freedom of the hydroxyl and the two isopropyl groups, this compound can exist in multiple conformations. Understanding the conformational landscape—the collection of stable conformers and the energy barriers separating them—is essential for a complete picture of its chemical behavior.

Computational methods are used to map the potential energy surface (PES) by systematically rotating the key dihedral angles. For instance, studies on the anesthetic propofol (2,6-diisopropylphenol) have identified several stable conformers arising from the different orientations of the two isopropyl groups relative to the phenyl ring and the hydroxyl group. researchgate.netacs.org These studies, using methods like DFT and Møller-Plesset perturbation theory (MP2), revealed that the most stable conformers have a gauche orientation of the isopropyl groups. researchgate.netacs.org Similarly, research on thymol (B1683141) (2-isopropyl-5-methylphenol) identified four stable conformers based on the orientation of its isopropyl and hydroxyl groups. uc.pt

For this compound, a similar analysis would reveal the preferred orientations of its substituents. The relative energies of these conformers, calculated with high accuracy, determine their population at a given temperature. The energy barriers for rotation, particularly for the bulky isopropyl groups, can also be determined from the PES.

Table 2: Representative Conformational Analysis Data for a Substituted Phenol (B47542) This table illustrates the type of data obtained from a conformational analysis of a molecule like this compound, based on findings for similar compounds. acs.orguc.pt

| Conformer | Defining Dihedral Angles (°) | Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |

| Conformer I | τ(C-C-C-H)isopropyl1 = 60τ(C-C-C-H)isopropyl2 = 60τ(C-C-O-H) = 180 (trans) | 0.00 | 75 |

| Conformer II | τ(C-C-C-H)isopropyl1 = 60τ(C-C-C-H)isopropyl2 = 180τ(C-C-O-H) = 180 (trans) | 2.50 | 15 |

| Conformer III | τ(C-C-C-H)isopropyl1 = 60τ(C-C-C-H)isopropyl2 = 60τ(C-C-O-H) = 0 (cis) | 5.00 | 10 |

Note: The data in this table is illustrative and not from a specific calculation on this compound.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govhelsinki.fi By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes, diffusion in a solvent, and interactions with other molecules like proteins or membranes. nih.govdtu.dk

While specific MD simulations for this compound are not readily found in the published literature, this technique would be highly applicable. An MD simulation could, for example, model the behavior of this compound in a biological membrane or in an aqueous solution. Such a simulation would reveal its preferred location and orientation within a lipid bilayer, the dynamics of its hydrogen bonding with water molecules, and the time scales of its conformational transitions, providing insights that are inaccessible through static quantum chemistry calculations alone.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of phenolic compounds. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the complexity of the sample matrix.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like substituted phenols. Due to its high resolution, it is particularly effective for separating isomers and other related substances in complex mixtures, such as the essential oil of Coridothymus capitatus where related phenolic monoterpenoids like carvacrol (B1668589) and thymol (B1683141) are major components tandfonline.comresearchgate.netznaturforsch.comnih.govresearchgate.net.

For the analysis of 2-Methyl-3,5-diisopropylphenol, a high-resolution capillary column would be employed. A common detector for general-purpose analysis of phenols is the Flame Ionization Detector (FID), which offers high sensitivity but is not selective nih.gov. For unambiguous identification, a Mass Spectrometer (MS) is the preferred detector. GC-MS provides structural information, allowing for confident identification of the compound based on its mass spectrum and retention time nih.govresearchgate.net.

In some cases, derivatization of the phenol (B47542) to a less polar and more volatile trimethylsilyl (B98337) ether can improve chromatographic peak shape and detection coresta.org. Standard methods for phenol analysis, such as U.S. EPA Method 8041A, provide a framework for developing a robust GC-based analysis, outlining suitable columns, detectors (FID or Electron Capture Detector), and derivatization procedures for a wide range of phenolic compounds settek.comepa.gov.

Table 1: Illustrative GC Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | VF-624ms (60 m x 0.25 mm, 1.8 µm) or similar mid-polarity capillary column | Provides separation of analytes based on boiling point and polarity. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Initial temp 100°C, ramp at 2°C/min to 150°C | Separates compounds with different boiling points over time. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides both quantitative and structural (identification) data. |

Note: This table represents typical conditions for phenol analysis and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, especially for phenols that have lower volatility or are thermally labile. Reversed-phase HPLC, using a C18 or similar nonpolar stationary phase, is the most common mode for separating phenolic compounds researchgate.netutm.mynih.govakjournals.com.

Detection in HPLC is often performed using a Diode Array Detector (DAD) or UV-Vis detector, which measures the absorbance of the analyte at specific wavelengths researchgate.netutm.mynih.gov. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS) or tandem mass spectrometry (LC-MS/MS). This is particularly useful for analyzing trace levels of the compound in complex biological or environmental matrices. The analysis of the structurally related anesthetic, Propofol (B549288) (2,6-diisopropylphenol), is frequently performed using LC-MS/MS, demonstrating the power of this technique for quantifying substituted phenols and their metabolites labmedica.comresearchgate.net.

Table 2: General HPLC Parameters for Phenolic Compound Separation

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient elution with acidified water and acetonitrile (B52724)/methanol (B129727) | Alters solvent polarity to elute compounds with varying affinities for the stationary phase. |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD provides spectral data for peak identification, while MS offers high selectivity and structural information. |

Note: These are general parameters and must be specifically developed and optimized for this compound.

Before chromatographic analysis, a sample preparation step is often required to remove interfering substances and concentrate the target analyte, thereby improving the sensitivity and reliability of the method mdpi.comnih.gov. Solid Phase Extraction (SPE) is a widely used technique for the cleanup of samples containing phenolic compounds mdpi.comnih.govresearchgate.net.

For isolating phenols from aqueous samples, a reversed-phase sorbent like C18-bonded silica (B1680970) is commonly used mdpi.comcsus.edu. The general procedure involves conditioning the SPE cartridge, loading the sample (often acidified to ensure the phenols are in a neutral form), washing away interferences with a weak solvent, and finally eluting the phenols with a stronger organic solvent like methanol or acetonitrile csus.edunih.gov. This process effectively transfers the analyte from a complex matrix to a simple solvent suitable for injection into a GC or LC system csus.edu.

Method Development and Validation in Relevant Matrices

Any analytical method developed for the quantification of this compound must be validated to ensure its performance is suitable for its intended purpose. Method validation is a regulatory requirement and demonstrates that the method is accurate, precise, and reliable. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH).

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Example Validation Parameters for a Chromatographic Method

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Coefficient of Determination) | R² > 0.99 |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Precision (RSD %) | < 5% |

| LOD | 0.01 - 0.35 µg/mL |

| LOQ | 0.03 - 1.07 µg/mL |

Source: Representative data for phenolic compound analysis, adapted from published validation studies researchgate.netutm.my. These values serve as an example of what would be expected for a validated method for this compound.

Role of Reference Standards and Certified Reference Materials in Analytical Chemistry

The foundation of accurate quantitative analysis is the use of high-purity analytical reference standards scioninstruments.comalfa-chemistry.comaquigenbio.com. A reference standard for this compound is a highly characterized material used as a benchmark to confirm the identity and determine the concentration of the analyte in an unknown sample aquigenbio.com.

For quantitative analysis, a calibration curve is generated by analyzing a series of solutions with known concentrations of the reference standard scioninstruments.com. The response of the unknown sample is then compared against this curve to determine its concentration. Without a reliable reference standard, accurate quantification is impossible.

Certified Reference Materials (CRMs) are the highest quality standards. They have a certified value for one or more properties, produced by a technically valid procedure, and are accompanied by a certificate. The use of CRMs ensures metrological traceability, meaning the measurement results can be related to a national or international standard through an unbroken chain of comparisons. While isotopically labeled standards for similar compounds like 2-Isopropyl-5-methylphenol (isopropyl-¹³C₃) are available for use as internal standards in mass spectrometry, the availability of a certified reference standard for this compound itself is a prerequisite for developing validated, regulatory-compliant quantitative methods lgcstandards.comisotope.com.

Environmental Occurrence, Fate, and Impact Studies of Alkylphenols

Presence and Distribution of Alkylphenols in Environmental Compartments

Alkylphenols are a class of chemical compounds utilized in a wide range of industrial and domestic applications, including the manufacturing of detergents, pesticides, plastics, and as additives in paints and personal-care products. aku.edu.trtoxicfreefuture.orgbcpp.org Their widespread use leads to their release into the environment, primarily through wastewater discharges and sewage treatment plant (STP) effluents. nih.gov The degradation of their parent compounds, alkylphenol ethoxylates (APEs), in treatment plants or the environment often generates more persistent alkylphenols, which are then distributed across various environmental matrices. nih.govresearchgate.net

Due to their chemical properties, particularly high partition coefficients (Kow), alkylphenols tend to partition from water into more solid matrices. nih.gov Consequently, significant concentrations of these compounds have been detected globally in every environmental compartment examined, including water, sediment, soil, and air. nih.govnih.gov Data from numerous studies indicate that treated wastewater effluents are a primary source of alkylphenols in aquatic environments. nih.gov Upon release, these compounds accumulate in sediments, which act as a significant reservoir. bcpp.orgnih.gov The atmosphere also serves as a notable pathway for the transport of alkylphenols, with concentrations observed to decrease from terrestrial to open sea environments, suggesting long-range transport capabilities. nih.gov Their presence has been confirmed in house dust, drinking water, and various foodstuffs, leading to bioaccumulation in wildlife, such as fish, and detectable levels in humans. toxicfreefuture.orgbcpp.org

While specific data for 2-Methyl-3,5-diisopropylphenol is not extensively detailed in the literature, the general distribution patterns for structurally similar alkylphenols, such as nonylphenol (NP), provide insight into its likely environmental presence.

| Environmental Compartment | Region | Concentration Range | Reference |

|---|---|---|---|

| Air | United States | 0.01 to 81 ng/m³ | nih.gov |

| Treated Wastewater Effluent | United States | < 0.1 to 369 µg/L | nih.gov |

| Treated Wastewater Effluent | Spain | 6 to 343 µg/L | nih.gov |

| Treated Wastewater Effluent | United Kingdom | up to 330 µg/L | nih.gov |

| Sediments | United States | < 0.1 to 13,700 µg/kg | nih.gov |

| Fish Muscle Tissue (NP) | United Kingdom | up to 0.8 µg/kg | nih.gov |

Biotransformation and Biodegradation Pathways in Environmental Systems

The environmental persistence of alkylphenols is largely determined by their susceptibility to microbial degradation. Biotransformation is a key process that reduces the concentration of these compounds in water, sediment, and soil. nih.gov The process begins with the biodegradation of parent APEs, where microorganisms metabolize the ethoxy chain, leading to the formation of more stable degradation products, including various alkylphenols. researchgate.net

Microbial degradation of phenolic compounds often proceeds through specific enzymatic pathways. Bacteria such as Pseudomonas fluorescens are known to degrade phenol (B47542) by first converting it to catechol. nih.gov The aromatic ring of catechol is then cleaved via either the ortho or meta cleavage pathway, with the meta pathway being common for successful phenol metabolism. nih.govnih.gov Some studies suggest that long-chain alkylphenols are degraded via multicomponent phenol hydroxylase and the ortho-cleavage pathway. nih.gov Specific enzymes, like 4-ethylphenol (B45693) methylenehydroxylase found in Pseudomonas putida, can catalyze the transformation of a range of 4-alkylphenols by dehydrogenating the substrate to a quinone methide, which is then hydrated to an alcohol. researchgate.net

| Compound Group | Half-Life (t½) Range | Median Half-Life (Single Components) | Reference |

|---|---|---|---|

| C0- to C9-Alkylated Phenols | 10 to 14 days | 15 days (range: 6 to 72 days) | sintef.no |

Photochemical Degradation Studies of Substituted Phenols

In addition to biodegradation, photochemical degradation is another important process that contributes to the removal of substituted phenols from aquatic environments. This process, often referred to as photocatalysis, utilizes light energy, typically in the UV spectrum, to break down recalcitrant organic compounds. cqu.edu.au

Heterogeneous photocatalysis, commonly employing a semiconductor catalyst like titanium dioxide (TiO₂), is an effective method for degrading phenolic compounds. nih.gov The process is initiated when the catalyst absorbs UV radiation, leading to the formation of highly reactive hydroxyl radicals (•OH) from water. nih.gov These radicals are powerful oxidizing agents that attack the phenol molecule. The degradation mechanism often involves the formation of intermediate products such as hydroquinone, catechol, and benzoquinone before the eventual mineralization of the compound into carbon dioxide and water. mdpi.comnih.gov

The efficiency of photochemical degradation is influenced by several operational parameters. cqu.edu.au Key factors include the type and amount of photocatalyst, the pH of the solution, the initial concentration of the substrate, and light intensity. nih.gov For example, studies have shown that a lower pH and a higher concentration of dissolved oxygen can favor the degradation of phenol. nih.gov The combination of photocatalysis with other processes, such as enzymatic treatment or ultrasound (photosonochemical degradation), has also been shown to enhance the degradation and mineralization rates of phenolic compounds. nih.govnih.gov While specific studies on the photochemical degradation of this compound are limited, the principles derived from studies on other substituted phenols are applicable and suggest it would be susceptible to this degradation pathway.

Contribution to Environmental Flavor Tainting and Off-Flavor Phenomena

Certain alkylphenols have been identified as significant contributors to off-flavors in aquatic environments, a phenomenon known as flavor tainting. This issue particularly affects the quality of sportfish in rivers receiving industrial discharges, leading to undesirable sensory characteristics that can impact recreational fisheries. proquest.compublications.gc.ca

A notable study on the Upper Wisconsin River identified a range of alkylphenols as the principal compounds responsible for pronounced off-flavors in Walleye pike (Stizostedion vitreum) and other fish. proquest.com The associated flavors were described as chemical, petroleum-like, and phenolic. proquest.com Among the identified causative agents were several structural isomers of methyl- and diisopropylphenol, including 3,5-diisopropylphenol, 5-methyl-2-isopropylphenol (carvacrol), and 2-methyl-5-isopropylphenol (thymol). proquest.com The presence of these compounds in fish was linked to discharges from paper mills, with the food chain being a likely transport vector from the environment to the fish. proquest.com

The potency of these compounds in causing off-flavors is related to their low sensory detection thresholds. The toxicity of these specific alkylphenols to aquatic organisms has also been evaluated, providing a broader context for their environmental impact.

| Compound | EC50 (mM) | Relative Toxicity | Reference |

|---|---|---|---|

| 2,4-diisopropylphenol | 2 x 10⁻⁴ | Most Toxic | nactem.ac.uk |

| 4-isopropylphenol | 2 x 10⁻⁴ | Most Toxic | nactem.ac.uk |

| Thymol (B1683141) (2-isopropyl-5-methylphenol) | 2 x 10⁻² | Least Toxic | nactem.ac.uk |

*EC50: The concentration of a substance that causes a 50% reduction in a measured effect (e.g., light output of bacteria) after a specified exposure time. A lower EC50 value indicates higher toxicity.

Synthesis and Characterization of Derivatives and Analogues of 2 Methyl 3,5 Diisopropylphenol

Design and Synthesis of Novel Alkylphenol Derivatives

The design of novel derivatives of 2-Methyl-3,5-diisopropylphenol is guided by the intention to modify its intrinsic properties, such as antioxidant activity, solubility, and reactivity, for specific applications. Synthetic strategies often focus on transformations of the hydroxyl group or electrophilic aromatic substitution on the benzene (B151609) ring.

One common approach involves the etherification or esterification of the phenolic hydroxyl group. For instance, reaction with alkyl halides in the presence of a base can yield a range of ether derivatives. Similarly, acylation with acid chlorides or anhydrides can produce corresponding ester derivatives. These modifications can significantly alter the polarity and steric environment of the molecule.

Another key synthetic route is the introduction of new functional groups onto the aromatic ring. The positions for electrophilic substitution are directed by the existing alkyl groups, which are generally ortho- and para-directing activators. However, the steric hindrance imposed by the bulky isopropyl groups can influence the regioselectivity of these reactions.

A notable example in the broader context of diisopropylphenol synthesis is the preparation of Propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic. Its synthesis often involves the isopropylation of phenol (B47542) using propylene (B89431) or isopropanol (B130326) over an acid catalyst, such as H-beta or H-mordenite. rsc.org This highlights a common industrial method for introducing isopropyl groups to a phenolic ring, a strategy that can be adapted for the synthesis of other diisopropylphenol isomers and their derivatives.

The synthesis of highly pure 2,6-diisopropylphenol can also be achieved through a process involving the reaction of p-hydroxybenzoic acid with an alkylating agent, followed by decarboxylation. google.com This multi-step synthesis demonstrates the versatility of synthetic routes available for producing specifically substituted alkylphenols.

While specific examples of novel derivatives originating directly from this compound are not extensively documented in readily available literature, the fundamental principles of organic synthesis allow for the design of a wide array of potential derivatives. These could include, but are not limited to, the introduction of nitro, halogen, or carbonyl functionalities, each imparting unique chemical characteristics to the parent molecule.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product Class |

| Etherification | Alkyl halide, Base | Alkyl ethers |

| Esterification | Acyl chloride, Base | Esters |

| Nitration | Nitric acid, Sulfuric acid | Nitro derivatives |

| Halogenation | Halogen, Lewis acid | Halogenated derivatives |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl derivatives |

Structure-Reactivity Relationships within Alkylphenolic Scaffolds

The reactivity of this compound and its derivatives is intrinsically linked to the electronic and steric effects of the substituents on the aromatic ring. The interplay of these factors governs the molecule's behavior in various chemical reactions.

The alkyl groups (one methyl and two isopropyl) are electron-donating groups. Through an inductive effect, they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted phenol. This enhanced nucleophilicity, however, is tempered by the significant steric hindrance presented by the two bulky isopropyl groups. This steric bulk can impede the approach of reactants to the adjacent positions on the ring and to the phenolic hydroxyl group.

The hydroxyl group itself is an activating, ortho-, para-directing group. Its presence further enhances the electron density of the ring through resonance. In electrophilic aromatic substitution reactions, the incoming electrophile would be directed to the positions ortho and para to the hydroxyl group. However, in the case of this compound, these positions are already substituted.

The antioxidant activity of hindered phenols, such as derivatives of this compound, is a key aspect of their reactivity. This property stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance and by the steric shielding provided by the flanking alkyl groups, which prevents it from participating in further chain reactions.

The structure of the alkyl groups plays a crucial role in determining the antioxidant efficacy. For instance, in the context of Propofol (2,6-diisopropylphenol), the two isopropyl groups flanking the hydroxyl group provide significant steric hindrance, which contributes to the stability of the phenoxyl radical formed upon hydrogen donation. This structural feature is shared by other hindered phenolic antioxidants and is a key determinant of their effectiveness.

Potential for Applications in Material Science and Polymer Chemistry

The structural characteristics of this compound and its derivatives, particularly their antioxidant properties, suggest significant potential for applications in material science and polymer chemistry. Hindered phenols are widely used as stabilizers for polymeric materials, protecting them from degradation caused by oxidation.

During processing and end-use, polymers are exposed to heat, light, and oxygen, which can lead to the formation of free radicals and subsequent degradation of the polymer chains. This degradation can manifest as discoloration, loss of mechanical properties, and reduced service life. Antioxidants based on hindered phenolic structures can interrupt this degradation process by scavenging free radicals.

Derivatives of this compound could be designed to be incorporated into various polymer matrices, such as polyolefins (polyethylene, polypropylene), polystyrenes, and engineering plastics. The effectiveness of these derivatives as polymer stabilizers would depend on factors such as their volatility, compatibility with the polymer matrix, and their ability to withstand high processing temperatures.

For example, esterification of the phenolic hydroxyl group with a long-chain fatty acid could enhance its compatibility with non-polar polymers and reduce its volatility. The general principle is that the phenolic moiety provides the antioxidant function, while the side chains can be tailored to optimize physical properties for specific polymer systems.

While specific applications of this compound in this field are not widely reported, the well-established use of other hindered phenols, such as butylated hydroxytoluene (BHT) and derivatives of 2,6-di-tert-butylphenol, as polymer antioxidants provides a strong precedent for the potential of this class of compounds.

Role as Precursors in Fine Chemical Synthesis

Substituted phenols are valuable building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. The functional groups and substitution pattern of this compound make it a potentially useful starting material for the synthesis of various fine chemicals.

The phenolic hydroxyl group can be readily converted into other functional groups, such as ethers and esters, providing a handle for further synthetic transformations. The aromatic ring can also be functionalized, although the positions of substitution are limited by the existing alkyl groups.

A prominent example of a diisopropylphenol being a key precursor is in the synthesis of the anesthetic Propofol (2,6-diisopropylphenol). The synthesis of this important pharmaceutical often starts from phenol and introduces the isopropyl groups. rsc.org This underscores the importance of diisopropylphenol scaffolds in the pharmaceutical industry.

While direct, large-scale industrial use of this compound as a precursor for specific fine chemicals is not extensively documented, its structure suggests potential for the synthesis of:

Novel Pharmaceutical Agents: The alkylphenolic core is present in various biologically active molecules. Modifications to the structure of this compound could lead to new compounds with interesting pharmacological properties.

Agrochemicals: Many herbicides, insecticides, and fungicides contain substituted phenolic moieties. The specific substitution pattern of this compound could be exploited to develop new agrochemicals.

Specialty Chemicals: Its antioxidant properties could be leveraged in the synthesis of stabilizers for fuels, lubricants, and other industrial fluids.

The utility of this compound as a precursor is ultimately dependent on the specific synthetic targets and the efficiency of the chemical transformations required.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2-Methyl-3,5-diisopropylphenol in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used for phenolic compounds. For improved resolution, reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) are recommended. Confirmatory analysis should employ mass spectrometry (LC-MS) to distinguish structural analogs. Stability tests under varying pH and temperature conditions are critical to avoid degradation artifacts .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Friedel-Crafts alkylation is a common route. Key parameters include controlling reaction temperature (<50°C) and using Lewis acids like AlCl₃ in anhydrous conditions. Post-synthesis purification via column chromatography (e.g., silica gel with hexane/ethyl acetate) can isolate the target compound. Monitoring reaction progress with thin-layer chromatography (TLC) reduces side-product formation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antioxidant activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay interference (e.g., solvent polarity or pH effects). Standardize assays like DPPH radical scavenging and ORAC (oxygen radical absorbance capacity) under inert atmospheres to prevent oxidation. Cross-validate results with electron paramagnetic resonance (EPR) spectroscopy for direct radical detection. Compare data with structurally similar phenols (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) to contextualize reactivity .

Q. How do steric effects from the isopropyl groups influence the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking simulations using software like AutoDock Vina can model steric hindrance. Pair with thermodynamic studies (e.g., isothermal titration calorimetry) to quantify binding affinities. For in vitro validation, use cytochrome c (Cytc) as a redox-active protein model to assess electron-transfer inhibition, noting competitive interactions with superoxide dismutase .

Q. What protocols ensure stability during long-term storage of this compound?

- Methodological Answer : Store under argon at -20°C in amber vials to prevent photodegradation. Pre-purify via recrystallization (e.g., ethanol/water mixtures) to remove catalytic impurities. Periodic NMR analysis (¹H and ¹³C) monitors structural integrity, focusing on phenolic proton and isopropyl group signals .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Conduct phase-solubility studies using the shake-flask method. Measure partition coefficients (logP) via octanol/water systems. Compare with computational predictions (e.g., ChemAxon or ACD/Labs) to identify outliers. Note that aggregation in nonpolar solvents may require dynamic light scattering (DLS) for clarification .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and nitrile gloves during synthesis. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Acute toxicity screening (e.g., OECD Guideline 423) is advised for novel derivatives. Reference safety frameworks from the Research Institute for Fragrance Materials (RIFM) for hazard classification .

Experimental Design

Q. How can isotopic labeling (e.g., deuterium) improve mechanistic studies of this compound?

- Methodological Answer : Synthesize deuterated analogs at the methyl or isopropyl positions via catalytic exchange or custom synthesis. Use ²H NMR and LC-MS to track metabolic pathways or degradation kinetics. This approach clarifies hydrogen-bonding roles in antioxidant mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.